1'-Isobutyl-1'H-spiro[piperidine-4,4'-quinolin]-2'(3'H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Isobutyl-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one is a complex organic compound characterized by a spiro linkage between a piperidine and a quinoline moiety. This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1’-Isobutyl-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the formation of the piperidine ring through cyclization reactions. Key steps include:
Step 1: Synthesis of the quinoline core via Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Step 2: Formation of the spiro linkage through a nucleophilic substitution reaction, where the piperidine ring is introduced.
Step 3: Isobutylation of the piperidine nitrogen to achieve the final compound.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to enhance the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions: 1’-Isobutyl-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions, often using hydrogenation catalysts, can modify the quinoline ring to produce tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.
Reduction: Palladium on carbon (Pd/C) catalyst, hydrogen gas, elevated pressure.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), polar aprotic solvents (e.g., dimethylformamide), and mild heating.
Major Products:
- Quinoline N-oxides from oxidation.
- Tetrahydroquinoline derivatives from reduction.
- Various substituted quinoline and piperidine derivatives from substitution reactions.
Wissenschaftliche Forschungsanwendungen
1’-Isobutyl-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly for its interactions with biological targets such as enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and neurological disorders due to its unique structural properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
Wirkmechanismus
Comparison with Other Similar Compounds: 1’-Isobutyl-1’H-spiro[piperidine-4,4’-quinolin]-2’(3’H)-one is compared with other spirocyclic compounds such as spiro[indole-3,4’-piperidine] derivatives. Its uniqueness lies in:
Structural Features: The specific spiro linkage and isobutyl substitution provide distinct steric and electronic properties.
Reactivity: Exhibits different reactivity patterns due to the presence of both piperidine and quinoline rings.
Vergleich Mit ähnlichen Verbindungen
- Spiro[indole-3,4’-piperidine]
- Spiro[cyclohexane-1,4’-quinoline]
- Spiro[pyrrolidine-3,4’-quinoline]
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)spiro[3H-quinoline-4,4'-piperidine]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-13(2)12-19-15-6-4-3-5-14(15)17(11-16(19)20)7-9-18-10-8-17/h3-6,13,18H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFMTCRHGCZKEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CC2(CCNCC2)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.